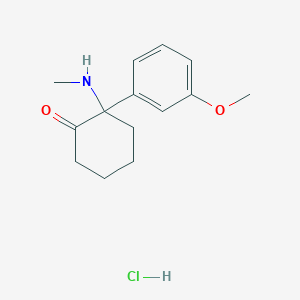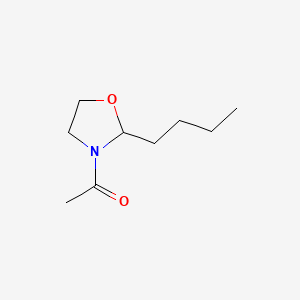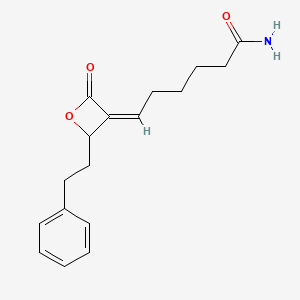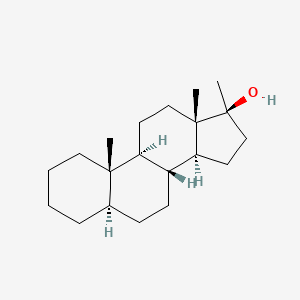
9(R)-PAHSA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(R)-PAHSA (9-phenyl-2-amino-2-hydroxy-8-azaspiro[4.5]decane-3-one) is a novel small molecule that has been studied extensively in the field of medicinal chemistry. It has been developed as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders. The compound has been studied for its ability to modulate a number of biochemical and physiological processes, and its potential to be developed as a therapeutic agent.
Scientific Research Applications
Stereochemistry in Lipid Function
The study of stereochemistry in lipids like 9(R)-PAHSA reveals its significance in the production and degradation pathways within adipose tissues. Enantiopure PAHSAs have been synthesized to understand their roles in lipid activity and metabolism in vivo, highlighting the stereochemistry's importance in lipid functions (Nelson et al., 2017).
Cognitive Function in Diabetes
Research indicates that 9-PAHSA may mitigate cognitive impairment associated with diabetes. This involves reversing spatial memory deficits and influencing brain-derived neurotrophic factor expression, suggesting a potential therapeutic application for diabetic cognitive impairments (Wen, Guo, & Guo, 2020).
Cardiovascular Health
9-PAHSA has been found to improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. This suggests its potential in treating diabetic cardiovascular diseases (Wang et al., 2021).
Anti-Diabetic and Anti-Inflammatory Effects
A class of endogenous mammalian lipids, including 9-PAHSA, has shown potent anti-diabetic and anti-inflammatory activities. These lipids can lower glucose levels, enhance insulin sensitivity, and reduce adipose tissue inflammation, indicating their potential in treating type 2 diabetes (Yore et al., 2014).
Therapeutic Potential in Diabetes
Using an islet-on-a-chip model, 9-PAHSA has been studied for its potential in regulating insulin and glucagon expression and secretion, showing promise as a therapeutic compound in diabetes treatment (Sokołowska et al., 2022).
Metabolic Regulation
9-PAHSA's role in metabolic regulation has been explored, particularly in improving glucose control and insulin sensitivity. However, not all studies have found significant metabolic improvements, suggesting the need for further research in this area (Pflimlin et al., 2018).
Obesity and Insulin Sensitization
Long-term intake of 9-PAHSA in diet-induced obese mice has shown to favorably modulate basal metabolism and improve insulin sensitivity, providing insights into potential obesity treatments (Benlebna et al., 2020).
Browning of White Fat
9-PAHSA has been found to induce browning in white adipocytes, a process beneficial for counteracting obesity. This involves activating G-protein-coupled receptor 120 and inhibiting inflammatory pathways, offering potential obesity treatment avenues (Wang, Liu, & Fang, 2018).
Fatty Liver Disease
9-PAHSA shows therapeutic effects on lipotoxicity in steatotic hepatocytes, suggesting its potential in treating nonalcoholic fatty liver disease. It improves cell viability and reduces steatosis, providing a non-drug approach to managing fatty liver conditions (Schultz Moreira et al., 2020).
Immunological Impact
PAHSAs like 9-PAHSA exhibit direct anti-inflammatory effects and can regulate innate and adaptive immune responses. This suggests their potential as novel treatments for chronic inflammatory diseases like colitis (Lee et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis of 9(R)-PAHSA can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "9-oxononanoic acid", "hexylamine", "1,1,3,3-tetramethylguanidine", "acetic anhydride", "hydrogen gas", "palladium on carbon", "sodium borohydride", "methanol", "hexane", "ethyl acetate" ], "Reaction": [ "The synthesis of 9(R)-PAHSA begins with the reaction of 9-oxononanoic acid with hexylamine in the presence of 1,1,3,3-tetramethylguanidine as a catalyst to form the corresponding amide.", "The resulting amide is then subjected to reduction using sodium borohydride in methanol to yield the corresponding amine.", "The amine is then reacted with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form the corresponding acetamide.", "The acetamide is then subjected to hydrogenation using palladium on carbon as a catalyst in the presence of hydrogen gas to yield the corresponding alcohol.", "The final step involves the reaction of the alcohol with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form 9(R)-PAHSA.", "The product can be purified using a combination of hexane and ethyl acetate as solvents." ] } | |
CAS RN |
2097130-84-0 |
Product Name |
9(R)-PAHSA |
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
InChI Key |
MHQWHZLXDBVXML-JGCGQSQUSA-N |
SMILES |
OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O |
synonyms |
9R-[(1-oxohexadecyl)oxy]-octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)








![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)